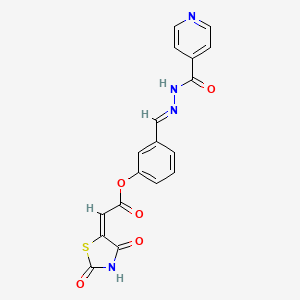
Antimycobacterial agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimycobacterial agent-1 is a compound specifically designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial cell processes to inhibit growth and proliferation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-1 typically involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography, producing high yields in shorter reaction times . The reaction conditions often involve room temperature and specific reagents like quinoxaline Schiff bases and aryl nitrile oxides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maintain the purity and potency of the compound, often involving rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Antimycobacterial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Antimycobacterial agent-1 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on mycobacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Industry: Utilized in the development of new antimicrobial agents and as a standard for testing the efficacy of other antimycobacterial compounds.
Mécanisme D'action
The mechanism of action of antimycobacterial agent-1 involves targeting specific enzymes and pathways within the mycobacterial cell. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by binding to the enzyme arabinosyl transferase . This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with protein synthesis and membrane transport, further inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Isoniazid: Inhibits mycolic acid synthesis but has a different target enzyme.
Rifampin: Inhibits RNA synthesis by targeting RNA polymerase.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferase, similar to antimycobacterial agent-1.
Uniqueness: this compound is unique in its dual action on mycolic acid synthesis and protein synthesis, providing a broader spectrum of activity against mycobacterial infections. Its ability to target multiple pathways makes it a potent candidate for treating drug-resistant tuberculosis.
Propriétés
Formule moléculaire |
C18H12N4O5S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+ |
Clé InChI |
QCIOGWVCZFZJFV-GYGISDOKSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


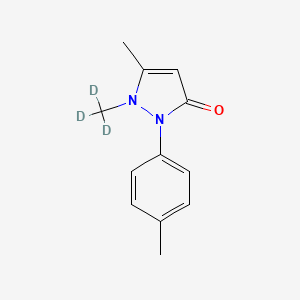
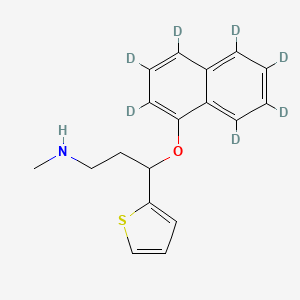
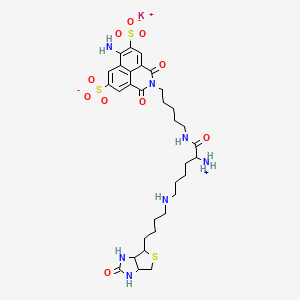

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
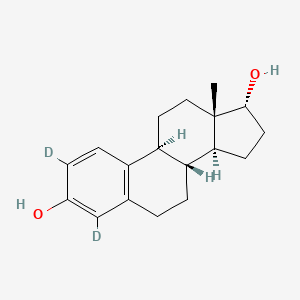

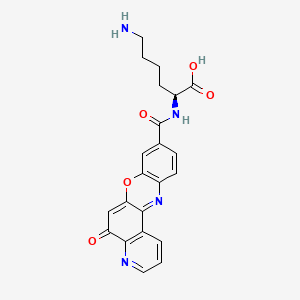
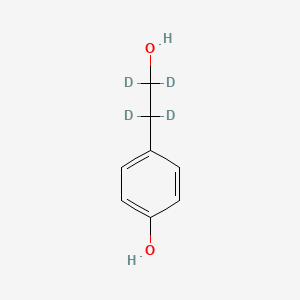

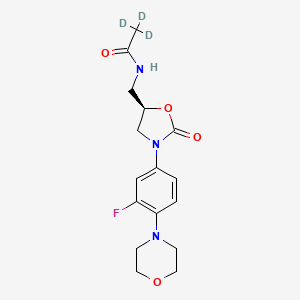

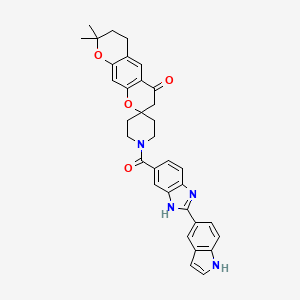
![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
